N-butyl-2-nitrobenzenesulfonamide
Overview
Description
N-butyl-2-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-nitrobenzenesulfonamide typically involves the nitration of N-butylbenzenesulfonamide. The process begins with the sulfonation of butylbenzene to form N-butylbenzenesulfonamide, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-butyl-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the nitro group.
Scientific Research Applications
N-butyl-2-nitrobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-butyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
N-butylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-tert-butylbenzenesulfonamide: Contains a tert-butyl group instead of a butyl group, leading to differences in steric effects and reactivity.
N-ethylbenzenesulfonamide: Contains an ethyl group, resulting in different physical and chemical properties compared to N-butyl-2-nitrobenzenesulfonamide.
Uniqueness: The nitro group enhances its ability to undergo reduction and oxidation reactions, while the sulfonamide group provides opportunities for nucleophilic substitution and hydrogen bonding interactions .
Properties
IUPAC Name |
N-butyl-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFAPXHHSJMZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385486 | |
Record name | N-butyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-64-2 | |
Record name | N-Butyl-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-butyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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